![molecular formula C20H13ClF2N4O2 B2654197 N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-difluorobenzamide CAS No. 946323-32-6](/img/structure/B2654197.png)
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-difluorobenzamide” is a chemical compound. Its molecular formula is C21H15Cl3N4O3, with an average mass of 477.728 Da and a mono-isotopic mass of 476.020966 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, and stability. Unfortunately, these specific details for this compound are not available in the search results .Applications De Recherche Scientifique
Antimicrobial Applications
- Synthesis and Antimicrobial Screening : A related compound, N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria and also showed inhibitory action against strains of fungi. This suggests the potential of related compounds for therapeutic intervention in treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Antineoplastic Activity
- Benzimidazole Condensed Ring Systems : A series of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, structurally related to the query compound, were synthesized and evaluated for antineoplastic activity. Some of these compounds demonstrated variable degrees of activity against cancer cell lines, suggesting their potential as antineoplastic agents (Abdel-Hafez, 2007).
Corrosion Inhibition
- Inhibition of Iron Corrosion : Benzimidazole derivatives, closely related to the query compound, have been studied for their inhibitory action against the corrosion of iron in acidic solutions. These compounds showed efficiency in suppressing both cathodic and anodic processes of iron corrosion, indicating their potential as corrosion inhibitors (Khaled, 2003).
Antiproliferative Agents in Cancer Treatment
- Novel Imidazo[1,2-a]pyridines for Breast Cancer Chemotherapy : A study on selenylated imidazo[1,2-a]pyridines, structurally similar to the query compound, revealed promising activity against breast cancer cells. These compounds inhibited cell proliferation and induced apoptosis, indicating their potential as antiproliferative agents in cancer treatment (Almeida et al., 2018).
Antibacterial and Antifungal Activity
Synthesis and Activity of Benzothiazole Pyrimidine Derivatives : Similar compounds showed excellent in vitro antibacterial and antifungal activities, surpassing standard drugs in some cases. This indicates the potential of these compounds for developing new antibacterial and antifungal therapies (Maddila et al., 2016).
Cytotoxicity and Antibacterial Studies of N-Heterocyclic Carbene-Silver Complexes : Related N-heterocyclic carbene-silver complexes showed significant antibacterial activity and cytotoxicity against cancer cell lines, highlighting their potential as chemotherapeutic agents (Patil et al., 2010).
Mécanisme D'action
The mechanism of action for this compound is not specified in the search results. The mechanism of action for a compound typically refers to how it interacts at the molecular level, often with specific proteins or enzymes.
Propriétés
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF2N4O2/c1-29-19-7-6-18-24-17(10-27(18)26-19)11-2-4-13(21)16(9-11)25-20(28)12-3-5-14(22)15(23)8-12/h2-10H,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZBBCOTZRZACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

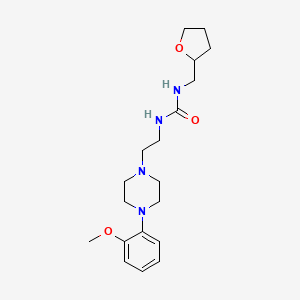
![1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one](/img/structure/B2654115.png)
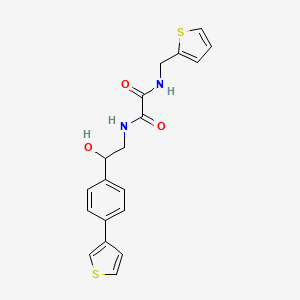

methanone](/img/structure/B2654120.png)
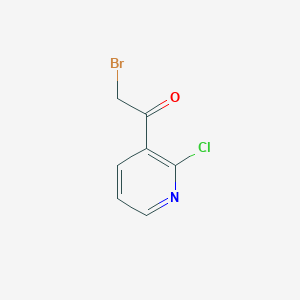
![N-{3-[benzyl(methyl)amino]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2654124.png)
![N-[(4-methylphenyl)methyl]pyridin-3-amine](/img/structure/B2654127.png)
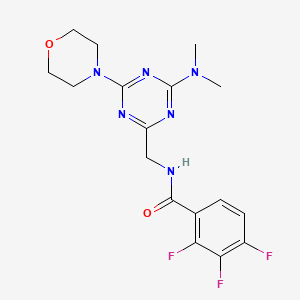
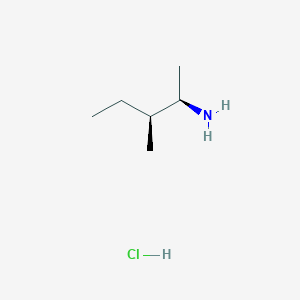
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2654131.png)
![5,6-Dimethyl-7-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2654132.png)
![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B2654134.png)
